Egfr-IN-104
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Egfr-IN-104 is a potent inhibitor of the epidermal growth factor receptor (EGFR), which is a receptor tyrosine kinase involved in the regulation of cell growth, survival, proliferation, and differentiation. This compound has shown significant efficacy in inhibiting EGFR mutations, particularly those associated with cancer, such as EGFR L858R/T790M and EGFR Del19/T790M/C797S .
准备方法
The preparation of Egfr-IN-104 involves several synthetic routes and reaction conditions. One of the methods includes the synthesis of a compound represented by a general formula, followed by the preparation of a pharmaceutical composition containing the compound . The industrial production methods typically involve the use of specific reagents and conditions to ensure the purity and efficacy of the final product .
化学反应分析
Egfr-IN-104 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents for reduction reactions . The major products formed from these reactions are typically derivatives of the original compound, which retain the inhibitory activity against EGFR .
科学研究应用
Egfr-IN-104 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of receptor tyrosine kinases. In biology, it helps in understanding the molecular mechanisms of cell signaling pathways. In medicine, this compound is being investigated for its potential use in the treatment of various cancers, including non-small cell lung cancer . Additionally, it has applications in the pharmaceutical industry for the development of new cancer therapies .
作用机制
The mechanism of action of Egfr-IN-104 involves the inhibition of the epidermal growth factor receptor’s tyrosine kinase activity. This compound binds to the adenosine triphosphate (ATP)-binding site of the enzyme, preventing the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival . By inhibiting these pathways, this compound effectively reduces the growth and spread of cancer cells .
相似化合物的比较
Egfr-IN-104 is unique in its high potency and selectivity towards specific EGFR mutations. Similar compounds include osimertinib, gefitinib, and erlotinib, which also target EGFR but may have different efficacy and resistance profiles . This compound has shown superior activity against certain resistant mutations, making it a valuable addition to the arsenal of EGFR inhibitors .
属性
分子式 |
C23H27N7OS |
---|---|
分子量 |
449.6 g/mol |
IUPAC 名称 |
2-[4-[[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]methylamino]-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl]phenol |
InChI |
InChI=1S/C23H27N7OS/c1-29-7-9-30(10-8-29)23-25-13-16(14-26-23)12-24-21-18-15-32-11-6-19(18)27-22(28-21)17-4-2-3-5-20(17)31/h2-5,13-14,31H,6-12,15H2,1H3,(H,24,27,28) |
InChI 键 |
SSAIZFOIMGGUDG-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=NC=C(C=N2)CNC3=NC(=NC4=C3CSCC4)C5=CC=CC=C5O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。